2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
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Overview
Description
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolopyridine derivatives .
Scientific Research Applications
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, targeting specific signaling pathways involved in tumor growth.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Ceralasertib: A pyrrolopyridine-bearing compound under phase II trials as an ATR kinase inhibitor for antineoplastic therapy.
Other Pyrrolopyridine Derivatives: Various derivatives with modifications on the pyridine or pyrrole rings, exhibiting different biological activities.
Uniqueness
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBGRVMTSVGTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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